[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol
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Overview
Description
[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol: is a compound that features a piperidine ring substituted with a bromofuran carbonyl group and a methanol group. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol typically involves the reaction of 5-bromofuran-2-carboxylic acid with piperidin-4-ylmethanol under specific conditions. The reaction is often catalyzed by agents such as 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yield and purity, often using continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it serves as a building block for designing molecules with potential therapeutic effects .
Medicine: Piperidine derivatives, including this compound, are explored for their potential in treating various diseases due to their diverse pharmacological activities .
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol is not fully elucidated. piperidine derivatives generally interact with various molecular targets, including enzymes and receptors, modulating their activity. The bromofuran moiety may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl]methanol
Uniqueness: The presence of the bromofuran moiety in [1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methanol distinguishes it from other piperidine derivatives. This unique structure may confer specific biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14BrNO3 |
---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[4-(hydroxymethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C11H14BrNO3/c12-10-2-1-9(16-10)11(15)13-5-3-8(7-14)4-6-13/h1-2,8,14H,3-7H2 |
InChI Key |
ATYIDFWGLKMSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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